molecular formula F6N3P3 B096674 Hexafluorocyclotriphosphazene CAS No. 15599-91-4

Hexafluorocyclotriphosphazene

Cat. No.: B096674
CAS No.: 15599-91-4
M. Wt: 248.932 g/mol
InChI Key: DKQPXAWBVGCNHG-UHFFFAOYSA-N
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Description

Hexafluorocyclotriphosphazene is an organophosphorus compound with the chemical formula F6N3P3. It is a highly stable compound known for its excellent heat resistance and chemical stability. This compound is commonly used as an additive in optical glasses, electrolytes, and as a flame retardant in textiles and polymers .

Mechanism of Action

Target of Action

Hexafluorocyclotriphosphazene (HFPN) primarily targets the electrolyte in lithium-ion batteries (LIBs) . The electrolyte is a crucial component in LIBs, facilitating the movement of lithium ions between the cathode and anode during charging and discharging .

Mode of Action

HFPN acts as a flame retardant additive in the electrolyte of LIBs . It interacts with the electrolyte, reducing its flammability and thereby enhancing the safety of the batteries . A 20% addition of HFPN can render the electrolyte nonflammable .

Biochemical Pathways

It’s known that hfpn reduces the solubility of polysulfides and decreases the electrode interphase resistance . These changes can enhance the electrochemical properties of lithium sulfur batteries .

Pharmacokinetics

Its distribution within the electrolyte and its stability over time are crucial for its effectiveness as a flame retardant .

Result of Action

The addition of HFPN results in a safer electrolyte for LIBs . It reduces the peak heat release rate (pHRR) during electrolyte fire to a large extent, while also prolonging the combustion duration of electrolyte pool fire . This leads to a decrease in the fire risk during the treatment of the electrolyte .

Action Environment

The action of HFPN is influenced by environmental factors such as temperature and humidity . For instance, HFPN is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions ensure the stability and efficacy of HFPN as a flame retardant .

Preparation Methods

Hexafluorocyclotriphosphazene can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with potassium fluoride in the presence of an ionic liquid catalyst. The reaction is carried out in anhydrous acetonitrile at 30°C, yielding this compound with a high yield of 98.7% . Another method involves the use of anhydrous hydrogen fluoride as a fluorinating agent .

Chemical Reactions Analysis

Hexafluorocyclotriphosphazene undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Hexafluorocyclotriphosphazene is unique due to its high stability and excellent flame retardant properties. Similar compounds include:

Properties

IUPAC Name

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPXAWBVGCNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=P(N=P(N=P1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166013
Record name Hexafluorocyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15599-91-4
Record name 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexafluorocyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluorocyclotriphosphazene
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